molecular formula C25H22O10 B191616 Isosilybin CAS No. 72581-71-6

Isosilybin

Cat. No. B191616
CAS RN: 72581-71-6
M. Wt: 482.4 g/mol
InChI Key: FDQAOULAVFHKBX-DBMPWETRSA-N
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Description

Isosilybin is a diastereoisomeric mixture of flavonolignans, specifically isosilybin A and isosilybin B, isolated from milk thistle (Silybum marianum). It exhibits hepatoprotective activity and potently inhibits Cytochrome P4502C8 (CYP2C8) activity in human liver microsomes . It is also one of the bioactive components available in silymarin, which is commonly used in the treatment of cirrhosis, hepatitis, and prevents the liver from being exposed to toxic substances .


Synthesis Analysis

The first asymmetric, total synthesis of isosilybin A was reported in a study . The strategy employed a late-stage catalytic biomimetic cyclization of a highly functionalized chalcone to form the characteristic benzopyranone ring .


Molecular Structure Analysis

Isosilybin is structurally composed of flavonoid and lignan parts, mostly p-coumaryl, coniferyl, and sinapyl alcohol . The flavonoid part of the flavonolignan molecule is usually taxifolin, naringenin, chrysoeriol, eriodictyol, tricin, luteolin, apigenin, or quercetin .


Chemical Reactions Analysis

The chirality of these flavonolignans is discussed in terms of their analysis, preparative separation, and chemical reactions . A late-stage catalytic biomimetic cyclization of a highly functionalized chalcone is employed to form the characteristic benzopyranone ring .


Physical And Chemical Properties Analysis

Isosilybin has a molecular weight of 482.44 g/mol . It is a powder that is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Anticancer Efficacy in Prostate Carcinoma

Isosilybin B has demonstrated anticancer effects in human prostate carcinoma cells. It causes androgen receptor degradation through a mechanism involving the PI3K-Akt-Mdm2 pathway. This leads to decreased levels of the androgen receptor and prostate-specific antigen, inhibiting cell growth and inducing G1 arrest in cancer cells (Deep et al., 2008).

Absolute Configuration Analysis

The absolute configuration of Isosilybin A, a major component of silymarin, has been established through X-ray crystallography. This provides crucial information for understanding its chemical and biological properties (Sy-Cordero et al., 2012).

Enzymatic Kinetic Resolution

Isosilybin, a potent anticancer agent, has been isolated with high diastereoisomeric purity using Lipase Novozym 435. This method enables the production of optically pure isosilybin A and B, aiding in detailed pharmacological studies (Gazak et al., 2013).

Neuroprotective Effects

In studies involving HT-22 hippocampal cells, Isosilybin has shown potential in alleviating oxidative stress damage caused by Aβ25-35, which is a direct cause of Alzheimer's disease. It does so by activating NRF2/ARE signaling and regulating the expression of various antioxidases (Zhou et al., 2016).

Total Synthesis

The first asymmetric total synthesis of Isosilybin A has been achieved, providing a new methodology for synthesizing other silybin natural products (McDonald et al., 2014).

HiFSA Fingerprinting for Isomer Identification

HiFSA (1H iterative Full Spin Analysis) has been utilized to distinguish regio- and diastereo-isomers like Isosilybin A and B, enabling precise quantification and identification in complex mixtures (Napolitano et al., 2013).

Apoptosis Induction in Cancer Cells

Isosilybin B and Isosilybin A induce apoptosis and cell cycle arrest in human prostate cancer cells. They modulate key regulators of cell cycle and apoptosis, exhibiting selective anticancer activity (Deep et al., 2007).

Safety And Hazards

Isosilybin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The future of “silymarin applications” lies in the use of optically pure components that can be applied directly or used as valuable lead structures, and in the exploration of their true molecular effects . The respective diastereomers of flavonolignans have significantly different activities in anisotropic biological systems . Therefore, the future course of action for developing it as a novel herbal drug for the treatment of brain diseases has been suggested .

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQAOULAVFHKBX-DBMPWETRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858695
Record name Isosilybinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21723007

CAS RN

72581-71-6
Record name Isosilybin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72581-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosilybinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72581-71-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,940
Citations
DYW Lee, Liu - Journal of natural products, 2003 - ACS Publications
Two pairs of diastereoisomeric flavonolignans, silybin A, silybin B, isosilybin A, and isosilybin B, were successfully separated from Silybum marianum by sequential silica gel column …
Number of citations: 323 pubs.acs.org
G Deep, NH Oberlies, DJ Kroll, R Agarwal - Carcinogenesis, 2007 - academic.oup.com
… Isosilybin B- and isosilybin A-induced apoptosis was … and cytotoxic potentials of isosilybin B and isosilybin A were of … for the first time identified that isosilybin B and isosilybin A, two …
Number of citations: 100 academic.oup.com
JG Napolitano, DC Lankin, TN Graf… - The Journal of …, 2013 - ACS Publications
This study demonstrates how regio- and diastereo-isomers with near-identical NMR spectra can be distinguished and unambiguously assigned using quantum mechanical driven 1 H …
Number of citations: 106 pubs.acs.org
G Deep, SC Gangar, NH Oberlies… - Molecular …, 2010 - Wiley Online Library
… underlying the proapoptotic effect of isosilybin A and also analyzed its effect on the Akt, NF-κB, and AR signaling. Our results suggest that isosilybin A treatment activates apoptotic …
Number of citations: 43 onlinelibrary.wiley.com
G Deep, NH Oberlies, DJ Kroll, R Agarwal - Oncogene, 2008 - nature.com
… isosilybin B employing human PCA LNCaP (mutated AR), 22Rv1 (mutated AR) and LAPC4 (wild-type AR) cells. Isosilybin … Isosilybin B treatment also inhibited synthetic androgen R1881…
Number of citations: 62 www.nature.com
JI Lee, BH Hsu, D Wu, JS Barrett - Journal of Chromatography A, 2006 - Elsevier
A selective and sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been developed for the characterization of silymarin in commercially available milk …
Number of citations: 127 www.sciencedirect.com
X Liu, M Hu, C Ye, L Liao, C Ding, L Sun, J Liang… - Chemico-Biological …, 2022 - Elsevier
… by isosilybin. Interestingly, we found that treatment with the diastereoisomer A of isosilybin increased TG level, while exposure to the diastereoisomer B of isosilybin decreased TG level …
Number of citations: 5 www.sciencedirect.com
EM Pferschy-Wenzig, AG Atanasov… - Journal of Natural …, 2014 - ACS Publications
… Considering that isosilybin A (3) constitutes such a minor fraction of silymarin and that the … In summary, it is reported for the first time that the flavonolignan isosilybin A (3) from the milk …
Number of citations: 74 pubs.acs.org
R Gažák, P Trouillas, D Biedermann, K Fuksová… - Tetrahedron …, 2013 - Elsevier
… Moreover, isosilybin treatment inhibits the growth of advanced human prostate cancer cells … Isosilybin B has more profound effects upon most cell regulatory pathways than isosilybin A …
Number of citations: 50 www.sciencedirect.com
J Zhou, G Chao, YL Li, M Wu, SZ Zhong, ZY Feng - Neuroscience letters, 2016 - Elsevier
… This study aimed to verify that isosilybin could alleviate the Aβ 25–35 -induced oxidative … the specific targets of isosilybin. A non-toxic dose of isosilybin significantly inhibited the …
Number of citations: 27 www.sciencedirect.com

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